molecular formula C17H22 B3430995 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene CAS No. 87480-43-1

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene

Cat. No.: B3430995
CAS No.: 87480-43-1
M. Wt: 226.36 g/mol
InChI Key: FUCGLOJSPSEIKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene typically involves multiple steps, starting from simpler cyclic compounds. One common approach is the irradiation of snoutene derivatives, which leads to the formation of various substituted diademanes. These intermediates can then be further transformed into this compound through a series of thermal isomerizations and rearrangements .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and the use of ionic liquids have shown promise in improving the efficiency and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple reactive sites within its polycyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols. Substitution reactions result in halogenated derivatives .

Scientific Research Applications

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene exerts its effects is primarily through its interactions with other molecules. Its polycyclic structure allows it to engage in various chemical reactions, influencing molecular pathways and targets. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene can be compared to other polycyclic hydrocarbons such as hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-yne. While both compounds share a similar core structure, the presence of different functional groups and ring sizes imparts unique properties to each. For instance, hexacyclo[6.6.1.1{3,6}.1{10,13}.0{2,7}.0{9,14}]heptadec-4-yne contains a triple bond, which significantly alters its reactivity compared to the double bond in this compound .

List of Similar Compounds

Properties

IUPAC Name

hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-2,8-17H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCGLOJSPSEIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C4CC3C5C4C6CC5C=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87424-91-7, 87480-43-1, 87480-44-2
Record name 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha,9beta,9aalpha,10beta,10aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4abeta,5beta,8beta,8abeta,9alpha,9abeta,10alpha,10abeta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4:5,8:9,10-Trimethanoanthracene, 1,2,3,4,4a,5,8,8a,9,9a,10,10a-dodecahydro-(1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha,9beta,9aalpha,10beta,10aalpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087480442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Reactant of Route 2
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Reactant of Route 3
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Reactant of Route 4
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Reactant of Route 5
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
Reactant of Route 6
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene

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